molecular formula C9H12ClNO2 B1521416 3-Amino-2-hydroxy-5-methyl acetylbenzene hcl CAS No. 1159822-89-5

3-Amino-2-hydroxy-5-methyl acetylbenzene hcl

Cat. No. B1521416
M. Wt: 201.65 g/mol
InChI Key: ITVFTYYBYDADCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-hydroxy-5-methyl acetylbenzene hcl (AHMB) is a synthetic compound used in a variety of scientific research applications. AHMB is an aromatic amine with a molecular formula of C8H11ClN2O2. AHMB is a white, crystalline solid with a melting point of 156-158°C and a solubility of 1.3 g/L in water. AHMB is a versatile compound with a wide range of applications in laboratory experiments, including synthesis, chemical reactions, and biochemical and physiological studies.

Scientific Research Applications

Analytical Methods in Clinical Chemistry

In clinical chemistry, 3-Amino-2-hydroxy-5-methyl acetylbenzene HCl and its derivatives are used as analytical markers. For instance, a method for evaluating 3-hydroxyproline in urine involves the hydrolysis of urine by 6 M HCl, followed by purification steps using chromatography. This method is significant for assessing the deterioration of basement membrane collagen, highlighting the compound's relevance in diagnosing certain medical conditions (Szymanovicz et al., 1979).

Biochemical Assays

Biochemical assays often utilize derivatives of 3-Amino-2-hydroxy-5-methyl acetylbenzene HCl for diagnostic purposes. For instance, a radiochemical assay for 3-hydroxy-3-methylglutaryl-coenzyme A lyase activity uses a related compound as a substrate, demonstrating the application in diagnosing metabolic disorders (Gibson et al., 1990).

Pharmacological Research

In pharmacological research, derivatives of this compound serve as significant markers or tools. A study on TPA023B, a compound selectively activating certain gamma-aminobutyric acid-A receptor subtypes, illustrates the use of related chemicals in understanding drug-receptor interactions and dynamics in the human brain (Laere et al., 2008).

Metabolic Pathway Studies

The compound and its derivatives find applications in studying metabolic pathways. Research identifying cis- and trans-4-hydroxycyclohexylacetic acid in urine alongside other metabolites, and associating them with tyrosine metabolism, showcases the compound's role in understanding metabolic disorders and their pathways (Niederwieser et al., 1978).

properties

IUPAC Name

1-(3-amino-2-hydroxy-5-methylphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-5-3-7(6(2)11)9(12)8(10)4-5;/h3-4,12H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVFTYYBYDADCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)O)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-hydroxy-5-methyl acetylbenzene hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.